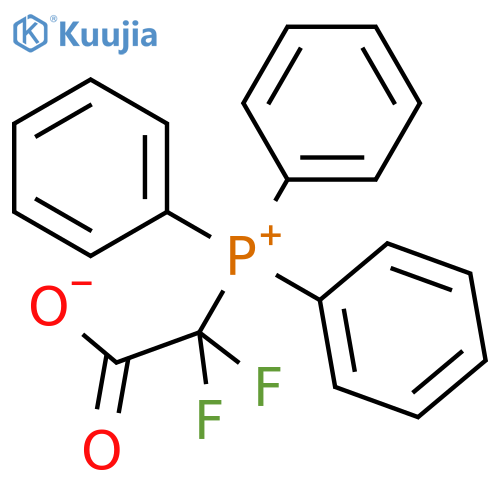Cas no 1449521-05-4 (2,2-difluoro-2-triphenylphosphaniumylacetate)

1449521-05-4 structure
商品名:2,2-difluoro-2-triphenylphosphaniumylacetate
2,2-difluoro-2-triphenylphosphaniumylacetate 化学的及び物理的性質
名前と識別子
-
- 2,2-difluoro-2-triphenylphosphaniumylacetate
- Difluoro(triphenylphosphonio)acetate
- 2,2-Difluoro-2-(triphenylphosphonio)acetate
- MFCD28359690
- AS-56428
- A50070
- CS-0156595
- SCHEMBL18695610
- 1449521-05-4
- C20H15F2O2P
- ZB0251
- 2,2-difluoro-2-(triphenylphosphaniumyl)acetate
- SY072970
- ZHC52105
- STIBMNDFQNRAQX-UHFFFAOYSA-N
- AKOS037645045
- (Triphenylphosphonio)difluoroacetate
-
- MDL: MFCD28359690
- インチ: InChI=1S/C20H15F2O2P/c21-20(22,19(23)24)25(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
- InChIKey: STIBMNDFQNRAQX-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(C(=O)[O-])(F)F
計算された属性
- せいみつぶんしりょう: 356.07777304g/mol
- どういたいしつりょう: 356.07777304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 400
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.6
- トポロジー分子極性表面積: 40.1Ų
2,2-difluoro-2-triphenylphosphaniumylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 1743212-250MG |
(Triphenylphosphonio)difluoroacetate, 99% |
1449521-05-4 | 99% | 250MG |
¥ 417 | 2022-04-26 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JX921-200mg |
2,2-difluoro-2-triphenylphosphaniumylacetate |
1449521-05-4 | 95% | 200mg |
234.0CNY | 2021-07-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1227235-250mg |
2,2-Difluoro-2-(triphenylphosphonio)acetate |
1449521-05-4 | 98% | 250mg |
¥81.00 | 2023-11-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D83381-1g |
2,2-difluoro-2-triphenylphosphaniumylacetate |
1449521-05-4 | 99% | 1g |
¥1390.0 | 2023-09-08 | |
| Ambeed | A403478-100mg |
2,2-Difluoro-2-(triphenylphosphonio)acetate |
1449521-05-4 | 95% | 100mg |
$11.0 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1227235-25g |
2,2-Difluoro-2-(triphenylphosphonio)acetate |
1449521-05-4 | 98% | 25g |
¥2780.00 | 2023-11-21 | |
| Ambeed | A403478-1g |
2,2-Difluoro-2-(triphenylphosphonio)acetate |
1449521-05-4 | 95% | 1g |
$20.0 | 2025-02-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JX921-1g |
2,2-difluoro-2-triphenylphosphaniumylacetate |
1449521-05-4 | 95% | 1g |
823.0CNY | 2021-07-17 | |
| Apollo Scientific | PC10699-1g |
(Triphenylphosphonio)difluoroacetate |
1449521-05-4 | 97+% | 1g |
£19.00 | 2025-04-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D83380-1g |
2,2-difluoro-2-triphenylphosphaniumylacetate |
1449521-05-4 | 95% | 1g |
¥136.0 | 2023-09-08 |
2,2-difluoro-2-triphenylphosphaniumylacetate 関連文献
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
2. Book reviews
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
1449521-05-4 (2,2-difluoro-2-triphenylphosphaniumylacetate) 関連製品
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 55290-64-7(Dimethipin)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1449521-05-4)2,2-difluoro-2-triphenylphosphaniumylacetate

清らかである:99%/99%
はかる:25g/100g
価格 ($):217.0/716.0